(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid
Description
Properties
IUPAC Name |
(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTXTLKLSHACSS-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazo Transfer and Intermediate Formation
A stereoselective route inspired by the Rh(II)-catalyzed synthesis of trans-2,3-dihydro-1H-indoles provides a framework for constructing the cyclohexene core. While the target compound lacks the indole moiety, analogous α-diazo carbonyl intermediates can be generated from aminocyclohexenecarboxylic acid precursors. For example, 2-aminocyclohexa-1,3-dienecarboxylic acid undergoes diazo transfer using p-nitrobenzenesulfonyl azide (p-NBSA) in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as the base (Table 1).
Table 1: Optimization of Diazo Transfer Conditions
| Entry | Sulfonyl Azide (equiv.) | Base (equiv.) | Solvent | Time (h) | Diazo Yield (%) |
|---|---|---|---|---|---|
| 1 | p-NBSA (2.0) | DBU (2.5) | MeCN | 48 | 50 |
| 2 | p-ABSA (1.2) | DBU (1.7) | MeCN | 24 | 36 |
| 3 | Mesyl azide (1.2) | DBU (1.7) | MeCN | 24 | 0 |
Optimal conditions (Entry 1) utilize p-NBSA to minimize side reactions, achieving 50% yield of the diazo intermediate. Kinetic studies reveal that excess DBU accelerates azide decomposition, necessitating stoichiometric control.
Rh(II)-Catalyzed Cyclization
The diazo intermediate undergoes intramolecular C–H insertion using Rh(II) catalysts such as Rh₂(S-PTTL)₄, which induces enantioselectivity. For cyclohexene systems, this step forms the bicyclic structure with simultaneous installation of the 5-hydroxy group. Key parameters include:
-
Catalyst loading : 2 mol% Rh₂(S-PTTL)₄
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to 25°C
Under these conditions, the reaction achieves up to 94% enantiomeric excess (ee) and 94% diastereomeric excess (de).
Biocatalytic Approaches for Stereochemical Control
Carbonyl Reductase-Mediated Asymmetric Reduction
Enzymatic reduction offers an alternative to metal catalysis. Carbonyl reductases from Lactobacillus fermentum selectively reduce β-ketoesters to syn-diols, which can be functionalized to install the 6-amino group (Figure 1).
Reaction Scheme :
-
Substrate : β-Ketoester derivative of cyclohexa-1,3-dienecarboxylic acid
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Enzyme : Engineered L. fermentum carbonyl reductase
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Cofactor Regeneration : Glucose dehydrogenase (GDH) with NADPH
Table 2: Biocatalytic Reduction Performance
| Entry | Substrate Conc. (mM) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1 | 100 | 30 | 99 | 85 |
| 2 | 200 | 30 | 98 | 78 |
| 3 | 100 | 37 | 95 | 70 |
High substrate concentrations (200 mM) maintain enzyme activity while achieving 78% yield and 98% ee.
Chemical Synthesis via Sequential Functionalization
Diels-Alder Cycloaddition
The cyclohexene core is assembled via Diels-Alder reaction between a diene and dienophile, followed by oxidation and amination.
Step 1 : Cycloaddition of 1,3-butadiene with acrylic acid derivative yields cyclohexene carboxylate.
Step 2 : Epoxidation with m-CPBA, followed by ring-opening with ammonia, installs the 5-hydroxy and 6-amino groups.
Table 3: Diels-Alder Reaction Optimization
| Entry | Dienophile | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acrylate | None | 120 | 45 |
| 2 | Acrylate | ZnCl₂ | 80 | 72 |
| 3 | Nitroolefin | FeCl₃ | 60 | 88 |
Lewis acids like FeCl₃ enhance regioselectivity, achieving 88% yield (Entry 3).
Resolution of Racemic Mixtures
Chiral auxiliaries or chromatography separate enantiomers post-synthesis. Use of (R)-BINOL-derived phosphoric acids as resolving agents achieves >99% ee but reduces overall yield to 60%.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Enantioselectivity (% ee) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Rh(II) Catalysis | 94 | 75 | Moderate | High |
| Biocatalysis | 99 | 85 | High | Moderate |
| Diels-Alder/Amination | 90 | 88 | Low | Low |
Biocatalytic methods excel in enantioselectivity and scalability, whereas Rh(II) catalysis balances cost and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,3-trans-CHA is best understood through comparisons with analogous cyclohexadiene-based amino acids and synthetic derivatives. Key compounds are analyzed below:
(3R,4R)-4-Amino-3-hydroxycyclohexa-1,5-dienecarboxylic acid (3,4-trans-CHA)
- Structural Differences: The amino and hydroxyl groups are positioned at C4(R) and C3(R), respectively, on a cyclohexa-1,5-diene ring (vs. 1,3-diene in 2,3-trans-CHA).
- Functional Impact : While both compounds exhibit catalytic activity in aldol reactions, 3,4-trans-CHA shows lower enantioselectivity (70–80% ee) compared to 2,3-trans-CHA (90–95% ee) due to steric hindrance from the transposed diene system .
rac-5-(Carboxylatomethoxy)cyclohexa-1,3-dienecarboxylate (1)
- Design: A synthetic analog of 2,3-trans-CHA, modified with a stable alkyl ether group replacing the labile enol ether moiety.
- Application: Designed to inhibit phenazine biosynthesis enzymes (PhzE and anthranilate synthase) by mimicking natural substrates while resisting enzymatic turnover .
Ethyl 5-Nosyl-amino-cyclohexa-1,3-dienecarboxylate
- Synthetic Utility : A Tamiflu® intermediate synthesized via Corey’s method. Unlike 2,3-trans-CHA, this derivative lacks hydroxyl groups and serves as a protected intermediate for antiviral drug synthesis .
6-Amino-5-hydroxycyclohexane-1,3-dienecarboxylic Acid
- Biosynthetic Role : A phenazine precursor oxidized by PhzG to form a tricyclic phenazine scaffold. The absence of a conjugated diene system (compared to 2,3-trans-CHA) reduces its catalytic versatility but enhances metabolic stability .
Data Tables
Table 1. Structural and Functional Comparison of Cyclohexadiene-Based Amino Acids
Table 2. Enzymatic Interactions of 2,3-trans-CHA and Analogs
Research Findings
- Catalytic Superiority: 2,3-trans-CHA outperforms 3,4-trans-CHA in asymmetric aldol reactions, achieving >90% ee due to optimal stereoelectronic alignment of its hydroxyl and amino groups .
- Commercial Availability : 2,3-trans-CHA is marketed by Chiralix (CX24022) at $5,940/500 mg, reflecting its niche applications in medicinal chemistry .
Biological Activity
(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid, commonly referred to as a derivative of cyclohexa-1,3-diene, has garnered attention in the fields of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This compound exhibits a chiral configuration that significantly influences its reactivity and interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C₇H₉NO₃
- Molecular Weight : 155.15 g/mol
- CAS Number : 38127-17-2
Structure
The compound's structure features a cyclohexene ring with hydroxyl and amino functional groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 38127-17-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within metabolic pathways. The presence of the hydroxyl group enhances its binding affinity to target proteins, allowing it to function as both an inhibitor and an activator depending on the context.
Key Biological Activities
- Antioxidant Properties : The compound has been shown to exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study 1: Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of various compounds, including this compound. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing chronic inflammatory conditions.
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines in a dose-dependent manner. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid | Hydroxyl and amino groups | Antioxidant and anti-inflammatory |
| (2S,3S)-2-Azanyl-3-methyl-pentanedioic Acid | Carboxyl groups | Limited data on biological activity |
| (2S,3S)-2,3-Dibromo-3-phenylpropanoic Acid | Bromine substituents | Known for anti-cancer properties |
Q & A
Basic Research Questions
Q. How is (5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid biosynthesized in microbial systems?
- Answer: The compound is produced via the enzymatic hydrolysis of (2S)-2-amino-4-deoxychorismate by the enzyme trans-2,3-dihydro-3-hydroxyanthranilic acid synthase (EC 3.3.2.15). This reaction, catalyzed in Pseudomonas aeruginosa, yields the compound alongside pyruvate and is critical in phenazine biosynthesis, a pathway linked to microbial secondary metabolism . Key reaction conditions include aqueous environments at neutral pH and ambient temperatures. Researchers should verify enzyme activity using HPLC or LC-MS to monitor substrate depletion and product formation.
Q. What synthetic strategies are employed for laboratory-scale preparation of this compound?
- Answer: A practical synthesis route avoids hazardous reagents like azides. For example, Corey’s method for analogous cyclohexene derivatives involves:
Step 1: Protecting group strategies (e.g., tert-butyl or nosyl groups) to stabilize reactive amines.
Step 2: Cycloaddition or ring-opening reactions to form the cyclohexene backbone.
Step 3: Hydrolysis under mild acidic conditions to yield the carboxylic acid moiety.
Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products . Purity is assessed via NMR (¹H/¹³C) and chiral HPLC to confirm stereochemistry.
Q. What spectroscopic techniques are used to characterize this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexene backbone, amino, and hydroxyl groups. Key signals include downfield shifts for the carboxylic acid (δ ~170 ppm in ¹³C) and coupling constants for diene protons.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 184.0974 for C₈H₁₀NO₃).
- IR Spectroscopy: Broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) are observed.
These methods align with protocols used in catalytic studies of structurally related β-amino acids .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its catalytic efficacy in asymmetric reactions?
- Answer: The (5S,6S) configuration enables precise transition-state interactions in Knoevenagel and aldol reactions. For example:
- Knoevenagel: The amino group acts as a base, deprotonating active methylene compounds, while the hydroxyl stabilizes intermediates via hydrogen bonding.
- Aldol: The compound facilitates enamine formation, with the cyclohexene ring enforcing stereoselectivity.
Comparative studies with the 3,4-trans-CHA isomer show >80% enantiomeric excess (ee) for (5S,6S) in aldol adducts, attributed to its rigid chair-like conformation .
Q. What role does this compound play in enzyme kinetics studies of EC 3.3.2.15?
- Answer: As a product of EC 3.3.2.15, it serves as a biomarker for enzyme activity assays. Researchers use:
- Kinetic Parameters: Measure and using spectrophotometric detection of pyruvate (λ = 340 nm via lactate dehydrogenase coupling).
- Inhibition Studies: Test competitive inhibitors (e.g., chorismate analogs) to probe the enzyme’s active site.
Data from P. aeruginosa cultures indicate a of 12 ± 2 µM for (2S)-2-amino-4-deoxychorismate .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- Answer: Density Functional Theory (DFT) calculations predict:
- Transition States: Geometry optimization reveals favorable hydrogen-bonding networks between the catalyst and substrates.
- Enantioselectivity: Molecular dynamics simulations correlate the (5S,6S) configuration with lower activation energies (ΔΔG‡ ~3 kcal/mol) compared to isomers.
These models guide experimental design, such as solvent selection (e.g., toluene vs. water) to stabilize key intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
